

Application Notes and Protocols for NMR Spectroscopy of Acetyl-D-homoserine

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Compound of Interest

Compound Name: *Acetyl-D-homoserine*

Cat. No.: *B15301584*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It can exist as either **N-acetyl-D-homoserine** or **O-acetyl-D-homoserine**. N-acetylated amino acids are of significant interest in various biological studies, including metabolism and as building blocks in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. These application notes provide a detailed protocol and data interpretation guide for the NMR analysis of **Acetyl-D-homoserine**, primarily focusing on **N-acetyl-D-homoserine** due to available data on closely related structures.

While specific experimental NMR data for isolated **N-acetyl-D-homoserine** is not readily available in the public domain, data from the closely related N-acetyl-L-homoserine lactone provides a strong basis for spectral prediction and interpretation. Furthermore, NMR data for **N-acetyl-D-homoserine** as part of a polysaccharide has been reported, offering insights into its spectral characteristics in a polymeric state.^{[1][2][3]}

Predicted NMR Data for N-Acetyl-D-homoserine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **N-Acetyl-D-homoserine**. These predictions are based on the experimental data for N-acetyl-L-homoserine lactone, a structurally similar compound.^[4] The chemical shifts for the open-chain form (N-

Acetyl-D-homoserine) are expected to be similar, particularly for the acetyl group and the protons/carbons in close proximity to the acetylated nitrogen.

Table 1: Predicted ^1H NMR Chemical Shifts for N-**Acetyl-D-homoserine**

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
H α	~4.5	m	-	
H β	~2.1-2.3	m	-	
H γ	~3.7	m	-	
Acetyl-CH $_3$	~2.0	s	-	
NH	~6.0	br s	-	Broad signal, exchangeable with D $_2$ O

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-**Acetyl-D-homoserine**

Carbon	Predicted Chemical Shift (δ) ppm	Notes
C=O (Carboxyl)	~175	
C=O (Acetyl)	~170	
C α	~50	
C β	~30	
C γ	~60	
Acetyl-CH $_3$	~23	

Experimental Protocols

A generalized experimental protocol for acquiring NMR spectra of **Acetyl-D-homoserine** is provided below. This protocol is based on standard practices for small molecule NMR analysis.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **Acetyl-D-homoserine**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Common choices include Deuterium Oxide (D_2O), Chloroform-d ($CDCl_3$), or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$). The choice will depend on the solubility of the sample and the desired chemical shift referencing. For observing the amide proton, a non-protic solvent like $CDCl_3$ or $DMSO-d_6$ is preferable.
- **Dissolution:** Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.
- **Internal Standard:** Add a small amount of an internal standard for chemical shift referencing (e.g., TMS for $CDCl_3$, DSS or TSP for D_2O).
- **Transfer to NMR Tube:** Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

1H NMR Acquisition:

- **Spectrometer Frequency:** 400 MHz
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Acquisition Time (AQ):** 2-4 seconds.
- **Relaxation Delay (D1):** 1-5 seconds. A longer delay may be necessary for accurate quantification.
- **Number of Scans (NS):** 8-16 scans for a concentrated sample. Increase as needed for dilute samples.

- Spectral Width (SW): 10-12 ppm.
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

- Spectrometer Frequency: 100 MHz
- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.
- Spectral Width (SW): 200-220 ppm.
- Temperature: 298 K (25 °C).

Data Processing

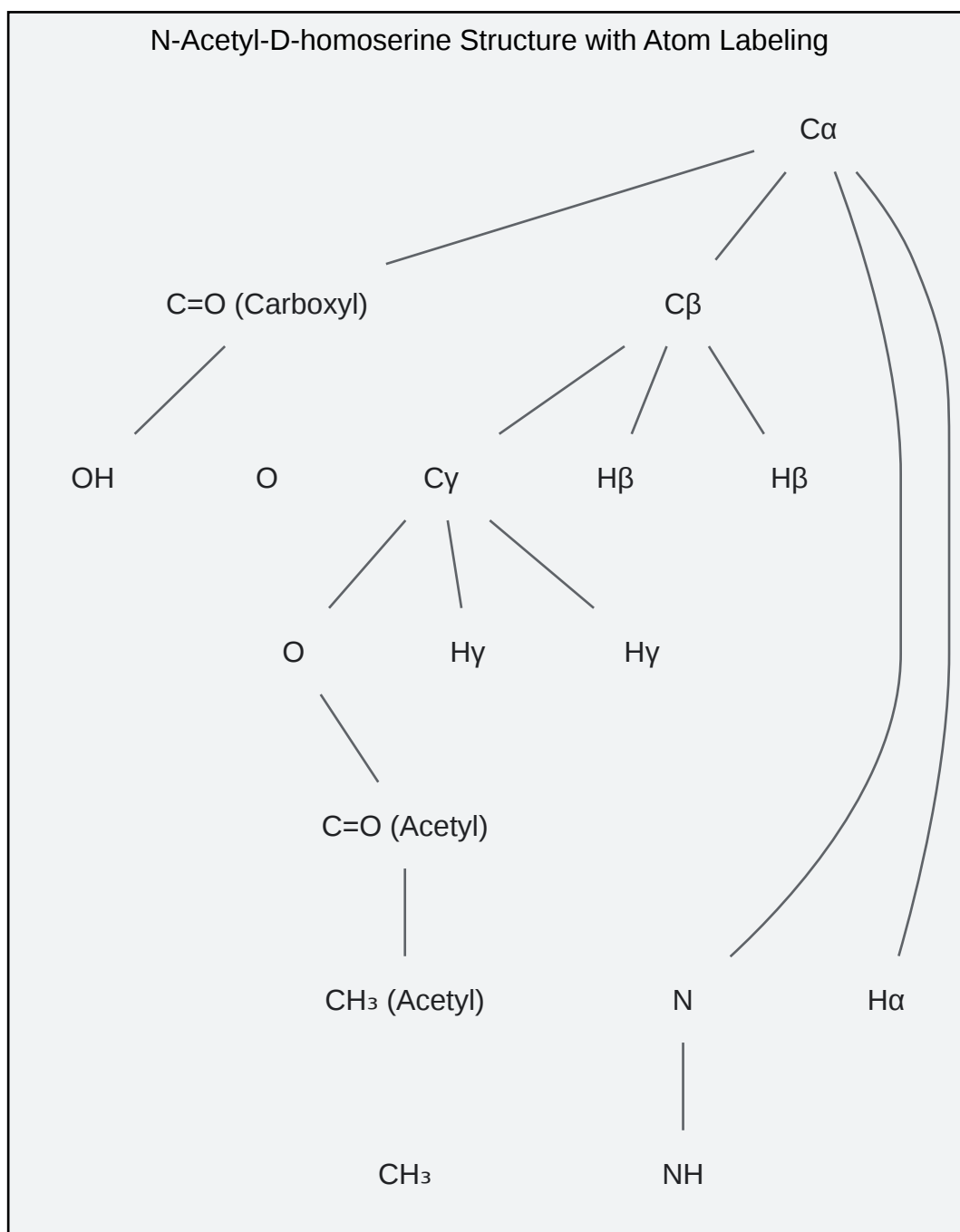
- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm.
- Referencing: Calibrate the chemical shift scale to the internal standard (e.g., TMS at 0.00 ppm).
- Integration: Integrate the signals to determine the relative ratios of the different protons.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of N-**Acetyl-D-homoserine** with labels corresponding to the predicted NMR assignments.

N-Acetyl-D-homoserine Structure with Atom Labeling

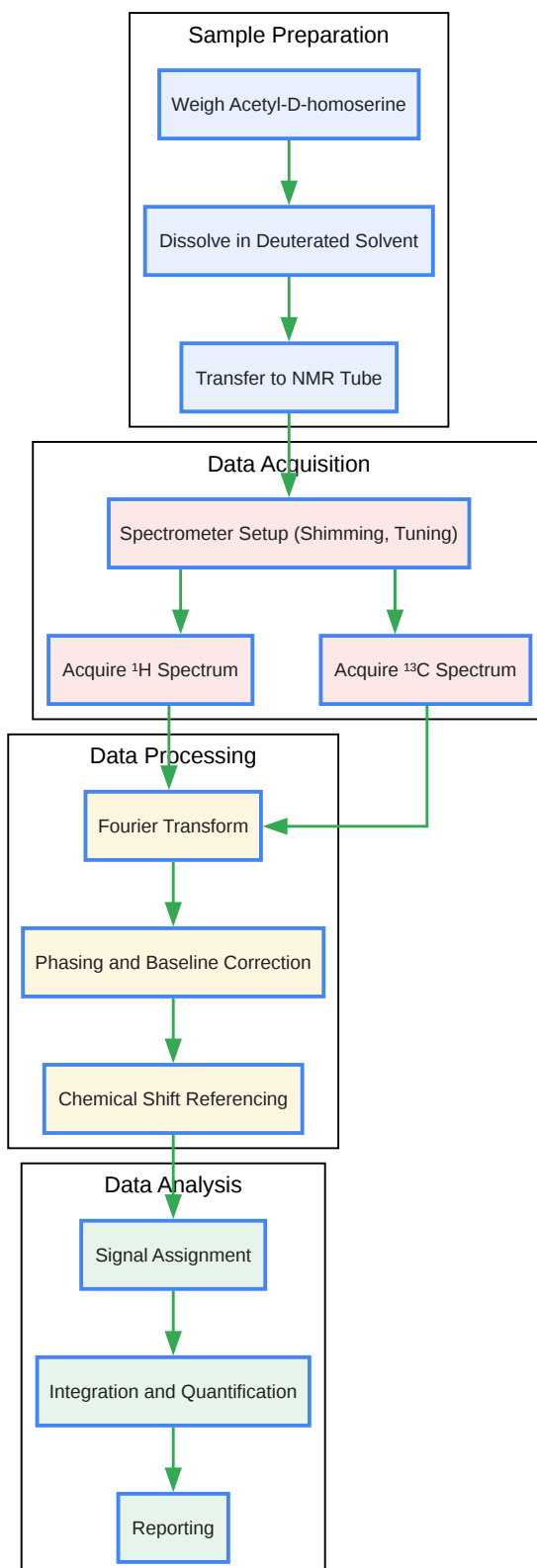


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Caption: Molecular structure of N-**Acetyl-D-homoserine** with atom labels.

Experimental Workflow for NMR Analysis

The logical flow of an NMR experiment for **Acetyl-D-homoserine** is depicted below.



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Caption: Experimental workflow for NMR spectroscopy of **Acetyl-D-homoserine**.

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